molecular formula C9H16N2O3 B1517092 (2S)-1-[(propan-2-yl)carbamoyl]pyrrolidine-2-carboxylic acid CAS No. 73096-18-1

(2S)-1-[(propan-2-yl)carbamoyl]pyrrolidine-2-carboxylic acid

Cat. No. B1517092
CAS RN: 73096-18-1
M. Wt: 200.23 g/mol
InChI Key: QAYBEWHSDGBTFE-ZETCQYMHSA-N
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Description

“(2S)-1-[(propan-2-yl)carbamoyl]pyrrolidine-2-carboxylic acid” is also known as N-carbamoyl-L-proline . It has a pyrrolidine ring, which adopts a half-chair conformation . The compound has a molecular weight of 200.24 .


Molecular Structure Analysis

The pyrrolidine ring in this compound adopts a half-chair conformation . The ureide and the acidic groups are locked in an orientation that makes the NH2 group “anti” to the carboxylic acid group .


Chemical Reactions Analysis

While specific chemical reactions involving “(2S)-1-[(propan-2-yl)carbamoyl]pyrrolidine-2-carboxylic acid” are not detailed in the literature, pyrrolidine compounds are known to be versatile scaffolds in drug discovery .

Scientific Research Applications

Pyrrolidine Derivatives in Drug Discovery

Pyrrolidine, a five-membered nitrogen-containing heterocycle, is widely utilized in medicinal chemistry. Pyrrolidine derivatives, including pyrrolidine-2-one and prolinol, have shown a wide range of biological activities and are incorporated into compounds for treating human diseases. Their 3D structure and stereochemistry significantly contribute to the interaction with biological targets, making them valuable scaffolds for drug design. This versatility has led to the exploration of pyrrolidine derivatives for various therapeutic applications, showcasing their importance in developing new biologically active compounds (Li Petri et al., 2021).

Carboxylic Acids in Biotechnological Applications

Carboxylic acids are central to biorenewable chemicals, with their fermentation from engineered microbes showcasing the vast potential for sustainable production processes. The flexibility of these compounds as precursors for various industrial chemicals underscores their role in green chemistry. This includes the transformation of lactic acid, a key hydroxycarboxylic acid, into valuable chemicals such as pyruvic acid and lactate esters through both chemical and biotechnological routes, highlighting the innovative approaches to utilizing carboxylic acids in sustainable production methods (Gao et al., 2011).

Anticancer Potential of Cinnamic Acid Derivatives

Cinnamic acid and its derivatives have been extensively studied for their anticancer properties. These compounds, characterized by the 3-phenyl acrylic acid functionality, have shown diverse biological activities. The synthesis and evaluation of cinnamic acid derivatives as anticancer agents have highlighted their potential, underscoring the underutilized therapeutic applications of these compounds in cancer research (De et al., 2011).

Role in Plant Defense Mechanisms

Pyrrolidine derivatives, particularly those involved in proline metabolism, play crucial roles in plant defense against pathogens. Studies have shown that alterations in proline metabolism can significantly affect plant resistance to bacterial and fungal infections, suggesting the importance of these compounds in enhancing crop resilience and productivity (Qamar et al., 2015).

Future Directions

Pyrrolidine compounds are widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The future of “(2S)-1-[(propan-2-yl)carbamoyl]pyrrolidine-2-carboxylic acid” and similar compounds lies in further exploration of their pharmacophore space, stereochemistry, and three-dimensional coverage .

properties

IUPAC Name

(2S)-1-(propan-2-ylcarbamoyl)pyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O3/c1-6(2)10-9(14)11-5-3-4-7(11)8(12)13/h6-7H,3-5H2,1-2H3,(H,10,14)(H,12,13)/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAYBEWHSDGBTFE-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)N1CCCC1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)NC(=O)N1CCC[C@H]1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S)-1-[(propan-2-yl)carbamoyl]pyrrolidine-2-carboxylic acid

CAS RN

73096-18-1
Record name (2S)-1-[(propan-2-yl)carbamoyl]pyrrolidine-2-carboxylic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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